molecular formula C12H6F3NO3 B6390611 2-Hydroxy-5-(2,4,6-trifluorophenyl)nicotinic acid CAS No. 1261922-40-0

2-Hydroxy-5-(2,4,6-trifluorophenyl)nicotinic acid

Cat. No.: B6390611
CAS No.: 1261922-40-0
M. Wt: 269.18 g/mol
InChI Key: CCAVLPAVUFMBGP-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(2,4,6-trifluorophenyl)nicotinic acid is a chemical compound known for its diverse applications in scientific research. It has a molecular weight of 269.18 g/mol and a melting point of 219.69°C . This compound is characterized by the presence of a hydroxyl group and a trifluorophenyl group attached to a nicotinic acid backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(2,4,6-trifluorophenyl)nicotinic acid typically involves the reaction of nicotinic acid derivatives with trifluorophenyl reagents. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the coupling of boronic acids with halides . The reaction conditions often include the use of organic solvents such as methanol or ethanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of this compound with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(2,4,6-trifluorophenyl)nicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Hydroxy-5-(2,4,6-trifluorophenyl)nicotinic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(2,4,6-trifluorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and trifluorophenyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-phenyl nicotinic acid: Lacks the trifluorophenyl group, resulting in different chemical and biological properties.

    2-Hydroxy-5-(2,4-difluorophenyl)nicotinic acid: Similar structure but with fewer fluorine atoms, affecting its reactivity and applications.

Uniqueness

2-Hydroxy-5-(2,4,6-trifluorophenyl)nicotinic acid is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-oxo-5-(2,4,6-trifluorophenyl)-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3NO3/c13-6-2-8(14)10(9(15)3-6)5-1-7(12(18)19)11(17)16-4-5/h1-4H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAVLPAVUFMBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C2=CNC(=O)C(=C2)C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687732
Record name 2-Oxo-5-(2,4,6-trifluorophenyl)-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261922-40-0
Record name 2-Oxo-5-(2,4,6-trifluorophenyl)-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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